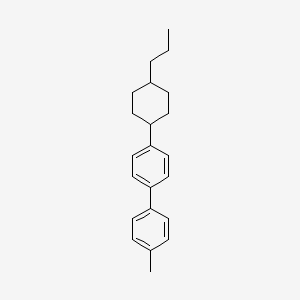

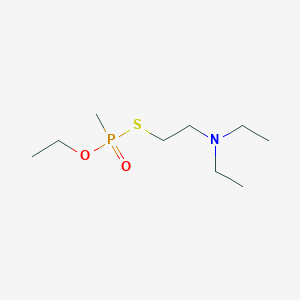

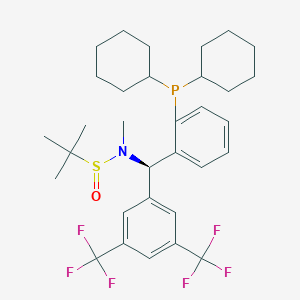

![molecular formula C15H16ClF2NO5S B15126466 2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)

2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2/3 receptors (mGlu2/3). It has shown significant potential in research related to depression due to its ability to block the formation of cyclic adenosine monophosphate (cAMP) with high affinity . The compound is known for its antidepressant-like effects in vivo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LY3020371 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and not fully disclosed in public literature. it typically involves the formation of the core bicyclic structure followed by functional group modifications to achieve the desired antagonist properties .

Industrial Production Methods

Industrial production methods for LY3020371 hydrochloride are not widely published. Generally, such compounds are synthesized in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions

LY3020371 hydrochloride undergoes various chemical reactions, primarily involving its interaction with the mGlu2/3 receptors. These reactions include:

Competitive Binding: LY3020371 hydrochloride competitively displaces the binding of mGlu2/3 agonist ligands.

Inhibition of cAMP Formation: It blocks the inhibition of forskolin-stimulated cAMP production in cells expressing recombinant human mGlu2 and mGlu3 receptors.

Common Reagents and Conditions

Reagents: Forskolin, mGlu2/3 agonist ligands, and other standard laboratory reagents.

Major Products Formed

The primary product of these reactions is the inhibition of cAMP formation, which is a crucial step in the compound’s mechanism of action .

Applications De Recherche Scientifique

LY3020371 hydrochloride has several scientific research applications:

Mécanisme D'action

LY3020371 hydrochloride exerts its effects by selectively antagonizing the mGlu2/3 receptors. It competitively displaces the binding of mGlu2/3 agonist ligands, thereby blocking the inhibition of forskolin-stimulated cAMP production. This leads to increased levels of cAMP, which is associated with antidepressant-like effects . The compound also increases the number of spontaneously active dopamine neurons in the ventral tegmental area and enhances tissue oxygen levels in the anterior cingulate cortex .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

LY3020371 hydrochloride is unique due to its high selectivity and potency as an mGlu2/3 receptor antagonist. Unlike ketamine, it does not exhibit the same neurotoxic, motor, cognitive, or abuse-liability-related effects . Additionally, LY3020371 hydrochloride has shown promising results in enhancing wakefulness and reducing immobility in forced-swim tests, indicating its potential as a novel antidepressant .

Propriétés

Formule moléculaire |

C15H16ClF2NO5S |

|---|---|

Poids moléculaire |

395.8 g/mol |

Nom IUPAC |

2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H |

Clé InChI |

XETSGLSGWGGOTN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

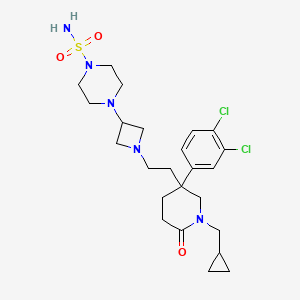

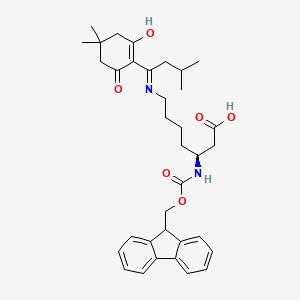

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

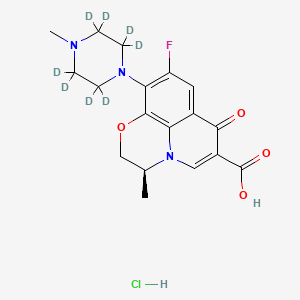

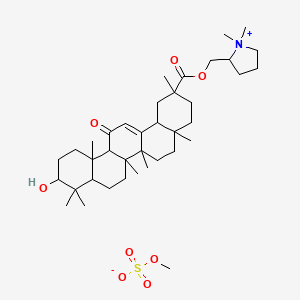

![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)